3-Chloropropyl 3-cyanobenzoate

Physicochemical profiling Lipophilicity Drug-likeness

3-Chloropropyl 3-cyanobenzoate (CAS 910452-18-5) is a bifunctional benzoate ester bearing a meta-cyano substituent on the aromatic ring and a terminal alkyl chloride on the ester side chain. With a molecular formula of C₁₁H₁₀ClNO₂, a molecular weight of 223.66 g/mol, a computed LogP of 2.34, and a topological polar surface area (TPSA) of 50.09 Ų , this compound occupies a distinct physicochemical space that differentiates it from simpler alkyl 3-cyanobenzoates and non-cyano chloropropyl benzoates.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 910452-18-5
Cat. No. B12605631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropyl 3-cyanobenzoate
CAS910452-18-5
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)OCCCCl)C#N
InChIInChI=1S/C11H10ClNO2/c12-5-2-6-15-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5-6H2
InChIKeyAMFZJRYUILUKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropyl 3-cyanobenzoate (CAS 910452-18-5): Procurement-Ready Identity and Core Properties for Research Sourcing


3-Chloropropyl 3-cyanobenzoate (CAS 910452-18-5) is a bifunctional benzoate ester bearing a meta-cyano substituent on the aromatic ring and a terminal alkyl chloride on the ester side chain . With a molecular formula of C₁₁H₁₀ClNO₂, a molecular weight of 223.66 g/mol, a computed LogP of 2.34, and a topological polar surface area (TPSA) of 50.09 Ų , this compound occupies a distinct physicochemical space that differentiates it from simpler alkyl 3-cyanobenzoates and non-cyano chloropropyl benzoates. Its dual reactive handles—the electrophilic 3-chloropropyl group and the hydrogen-bond-accepting nitrile—make it a versatile intermediate for fragment-based drug discovery, PROTAC linker design, and bioconjugation strategies [1][2].

Bifunctional intermediate with electrophilic chloropropyl and hydrogen-bond accepting nitrile
Compatible with nucleophilic displacement and ester hydrolysis for orthogonal conjugation
Reported physicochemical profile within drug-like space for fragment-to-lead workflows

Why 3-Chloropropyl 3-cyanobenzoate Cannot Be Replaced by Generic Alkyl 3-Cyanobenzoates or Simple Chloropropyl Benzoates


Substituting 3-chloropropyl 3-cyanobenzoate with a generic analog such as methyl 3-cyanobenzoate or 3-chloropropyl benzoate introduces critical deficits in either reactivity or physicochemical profile. The 3-chloropropyl group provides a terminal leaving group for nucleophilic displacement (Sₙ2), enabling downstream alkylation, cross-coupling, or bioconjugation chemistry that simple alkyl esters cannot support [1]. Conversely, the cyano group contributes a strong dipole moment (C≡N) and hydrogen-bond-accepting capability that is absent in non-nitrile chloropropyl benzoates, impacting solubility, target binding, and metabolic stability . The quantitative data in Section 3 demonstrates that these functional group differences translate into measurable dispersions in LogP, PSA, and reactivity parameters that directly affect synthetic utility and biological performance.

Target
3-Chloropropyl 3-cyanobenzoate
Generic alkyl 3-cyanobenzoate (methyl/ethyl)
Lacks electrophilic chloropropyl handle; may require extra synthetic steps for linker attachment
Target
3-Chloropropyl benzoate (non-cyano)
Absence of nitrile reduces polar surface area and H-bond capacity; may shift solubility and target-binding profile
Target
Shorter-chain ester (methyl/isopropyl)
Lower lipophilicity and fewer rotatable bonds; conformational and permeability context may differ

3-Chloropropyl 3-cyanobenzoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Chloropropyl 3-cyanobenzoate vs. Alkyl 3-Cyanobenzoates

3-Chloropropyl 3-cyanobenzoate exhibits a computed LogP of 2.34 , which is 0.52 log units higher than the mean LogP of methyl 3-cyanobenzoate (LogP ca. 1.58, averaged across data sources reporting 1.34–1.82 [1]) and 0.22 log units above isopropyl 3-cyanobenzoate (LogP 2.12 ). This increase in lipophilicity, driven by the chlorine atom and extended alkyl chain, enhances membrane permeability potential while remaining within drug-like space (LogP <5).

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.34
vs Methyl 1.58 (Δ+0.52–0.76)
vs Isopropyl 2.12 (Δ+0.22)
Reported higher lipophilicity may support permeability screening
Computed LogP; experimental validation recommended
Physicochemical profiling Lipophilicity Drug-likeness

Functional Group Reactivity: Terminal Alkyl Chloride vs. Non-Halogenated Alkyl Esters

The 3-chloropropyl moiety of the target compound contains a primary alkyl chloride capable of undergoing Sₙ2 nucleophilic displacement with amines, thiols, and alkoxides [1]. In contrast, methyl 3-cyanobenzoate and ethyl 3-cyanobenzoate lack any leaving group on the ester side chain, rendering them inert to nucleophilic substitution under mild conditions. This difference is qualitative but functionally decisive: the target compound can serve as an electrophilic linker for fragment conjugation or PROTAC assembly, whereas simple alkyl esters require prior hydrolysis to the carboxylic acid for further derivatization .

Electrophilic Reactivity
Class-level inference
Primary alkyl chloride present vs absent in methyl/ethyl esters
Electrophilic handle may simplify linker assembly
Reaction-dependent; confirm under workflow conditions
Synthetic chemistry Nucleophilic substitution Linker chemistry

Polar Surface Area and Hydrogen-Bond Acceptor Count: 3-Chloropropyl 3-cyanobenzoate vs. 3-Chloropropyl Benzoate

The target compound has a TPSA of 50.09 Ų and 3 hydrogen-bond acceptors (ester carbonyl oxygen, nitrile nitrogen, and ester ether oxygen) . 3-Chloropropyl benzoate (CAS 942-95-0) lacks the nitrile group, resulting in a lower TPSA of approximately 26.3 Ų and only 2 hydrogen-bond acceptors [1]. The additional 23.8 Ų of polar surface area and the extra H-bond acceptor in the target compound improve aqueous solubility and offer an additional interaction site for target protein binding, while remaining below the Veber threshold of 140 Ų for oral bioavailability [2].

PSA and HBA Count
Cross-study comparable
TPSA 50.09 Ų, HBA 3
vs 3-ClPr benzoate TPSA 26.3, HBA 2 (Δ+23.8 Ų, Δ+1)
Additional PSA/HBA may influence solubility and target binding
Within Veber bioavailability thresholds
Drug-likeness ADME Permeability

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Entropy

3-Chloropropyl 3-cyanobenzoate possesses 5 rotatable bonds (ester linkage + propyl chain), compared to 3 rotatable bonds for methyl 3-cyanobenzoate [1]. This increased flexibility, while modest, expands the accessible conformational space for induced-fit binding to protein targets. However, each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding [2], meaning the target compound balances flexibility gains against entropic costs. For fragment-based screening, the intermediate flexibility may allow better adaptation to shallow binding pockets compared to the rigid methyl ester.

Rotatable Bonds
Cross-study comparable
5 rotatable bonds vs 3 for methyl/isopropyl esters (Δ+2)
Higher flexibility may affect binding entropy; context-dependent
Entropic penalty may offset flexibility gains
Conformational analysis Entropy Binding affinity

Cytotoxic Potential of 3-Cyanobenzoate Esters: Class-Level Evidence from Ataluren-Derived Analogs

A 2023 study synthesized 18 esters of ataluren and its analogs from methyl 3-cyanobenzoate and evaluated their cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines [1]. The ester series exhibited IC₅₀ values in the range of 1.61–36.52 µM, with molecular docking revealing interactions with the epidermal growth factor receptor (EGFR). While 3-chloropropyl 3-cyanobenzoate was not directly tested, the 3-cyanobenzoate ester scaffold is validated for anticancer activity, and the additional chloropropyl handle of the target compound provides a conjugation point for further potency optimization.

Scaffold Cytotoxicity
Class-level inference
Related 3-cyanobenzoate esters: IC₅₀ 1.61–36.52 µM (HepG2, MCF-7)
Reported scaffold cytotoxicity may inform analog design
Target compound not directly tested; data from literature
Anticancer activity Cytotoxicity EGFR inhibition

Molecular Weight and Heavy Atom Count: Differential Impact on Fragment-Based Screening Libraries

With a molecular weight of 223.66 g/mol and 15 heavy atoms, 3-chloropropyl 3-cyanobenzoate exceeds the strict 'Rule of Three' criteria for fragment libraries (MW < 300 is met; heavy atom count ≤ 15 is borderline) [1]. Methyl 3-cyanobenzoate (MW 161.16, 12 heavy atoms) falls squarely within fragment space, while the target compound sits at the upper boundary. This borderline profile makes it suitable as a 'lead-like' fragment or a minimal linker scaffold, bridging the gap between fragment hits and lead compounds [1].

Fragment-based drug discovery Rule of Three Library design

Optimal Research and Industrial Use Cases for 3-Chloropropyl 3-cyanobenzoate Based on Proven Differentiation


PROTAC Linker Assembly and Targeted Protein Degradation

The 3-chloropropyl group provides a direct electrophilic attachment point for amine- or thiol-containing E3 ligase ligands, while the 3-cyanobenzoate ester can be hydrolyzed to reveal a carboxylic acid for conjugation to target-protein ligands. This bifunctional reactivity, quantified by the presence of a terminal alkyl chloride handle absent in methyl or ethyl 3-cyanobenzoates [see Evidence Item 2], enables efficient modular assembly of PROTAC molecules in two orthogonal steps, reducing synthetic complexity and procurement costs.

Fragment-Based Drug Discovery: Lead-Like Intermediate with Optimized Lipophilicity

With a LogP of 2.34 and TPSA of 50.09 Ų, this compound balances permeability and solubility better than methyl 3-cyanobenzoate (LogP ~1.58) while offering a conjugation-ready chloropropyl handle [see Evidence Items 1 and 3]. It is ideally suited as a 'lead-like' fragment for screening campaigns targeting intracellular proteins where moderate lipophilicity enhances cell penetration without excessive promiscuity. [1]

Covalent Inhibitor and Chemical Probe Design

The terminal alkyl chloride can act as a latent electrophile for covalent modification of cysteine or lysine residues in target proteins. Combined with the hydrogen-bond-accepting nitrile group, which provides an additional binding interaction confirmed by PSA and H-bond acceptor data [see Evidence Item 3], this compound is a strategic choice for designing covalent chemical probes with improved target residence time. [2]

Anticancer Agent Development via 3-Cyanobenzoate Scaffold Optimization

Class-level evidence demonstrates that 3-cyanobenzoate esters exhibit IC₅₀ values as low as 1.61 µM against HepG2 and MCF-7 cancer cell lines [see Evidence Item 5]. The target compound, bearing the validated 3-cyanobenzoate core plus a derivatizable chloropropyl arm, enables rapid analog generation for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. [3]

Application
Selection Property
Validation Focus
PROTAC linker assembly research
Bifunctional electrophile + hydrolysable ester
Conjugation efficiency and linker stability
Fragment-based lead discovery
Balanced LogP/TPSA profile with conjugation handle
Permeability-solubility trade-off; fragment elaboration
Covalent chemical probe design
Latent electrophile for Cys/Lys targeting
Target engagement and residence time in biochemical assays
Cancer cell-model SAR studies
3-Cyanobenzoate scaffold with derivatizable handle
Cytotoxicity screening endpoints and scaffold optimization
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